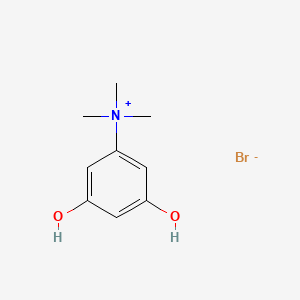
(3,5-Dihydroxyphenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trimethylammonium group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various halide derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dihydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic structure allows it to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. The trimethylammonium group enhances its solubility and facilitates its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltrimethylammonium bromide
- Hexyltrimethylammonium bromide
- Decamethonium bromide
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide is unique due to the presence of hydroxyl groups on the phenyl ring, which impart additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack these functional groups.
Propiedades
Número CAS |
66941-36-4 |
|---|---|
Fórmula molecular |
C9H14BrNO2 |
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
(3,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-8(11)6-9(12)5-7;/h4-6H,1-3H3,(H-,11,12);1H |
Clave InChI |
LLUIZIASKGZXHT-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC(=C1)O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


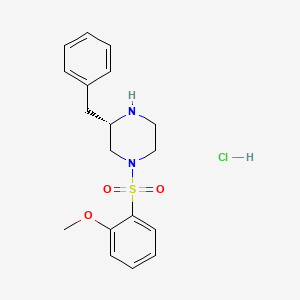

![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
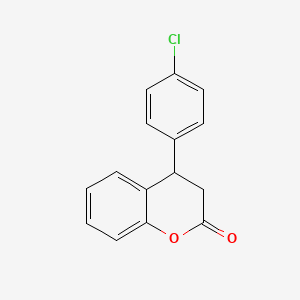

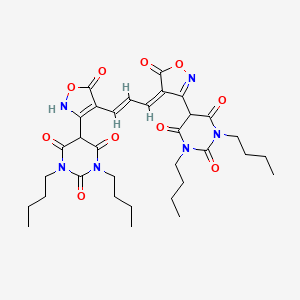


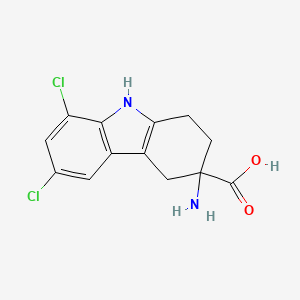

![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
